3-iodo-N,N-dimethylpropan-1-amine
Overview
Description
3-Iodo-N,N-dimethylpropan-1-amine is a chemical compound with the molecular formula C5H12IN and a molecular weight of 213.06 . It is used in research and has potential applications in various fields of chemistry .
Molecular Structure Analysis
The molecular structure of this compound consists of a three-carbon chain (propane) with an iodine atom attached to the third carbon. The first carbon is attached to a nitrogen atom, which is in turn bonded to two methyl groups (dimethylamine) .Scientific Research Applications
Chemical Synthesis and Catalysis :
- Multinuclear Magnetic Resonance Spectroscopy and Crystal Structures : This research involves the transformation of complexes with amines, like 3-iodo-N,N-dimethylpropan-1-amine, into iodo-bridged dimers. These are characterized mainly by multinuclear magnetic resonance spectroscopy, particularly useful in understanding chemical structures and reactions (Rochon & Buculei, 2005).
- Oxidative Carbonylation of Primary Amines : This study demonstrates the catalytic role of tungsten carbonyl complexes in transforming primary amines to ureas, indicating potential applications in chemical synthesis (McCusker, Logan, & McElwee-White, 1998).
Material Science :
- Corrosion Inhibition in Oilfield Acidizing : The compound 3-(2-chloro-5,6-dihydrobenzo[b][1]benzazepin-11-yl)-N,N-dimethylpropan-1-amine, structurally similar to this compound, shows potential as a corrosion inhibitor in oilfield acidizing environments, suggesting similar applications for related compounds (Ituen & Asuquo, 2017).
Environmental Applications :
- Selective Adsorption of SO2 : A tertiary amine containing material demonstrates the ability to selectively adsorb SO2, which may suggest similar applications for related amines in environmental remediation (Tailor, Ahmadalinezhad, & Sayari, 2014).
Properties
IUPAC Name |
3-iodo-N,N-dimethylpropan-1-amine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12IN/c1-7(2)5-3-4-6/h3-5H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IWUNSWAWXUHGSB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCI | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12IN | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601298737 | |
Record name | 3-Iodo-N,N-dimethyl-1-propanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601298737 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.06 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
66715-60-4 | |
Record name | 3-Iodo-N,N-dimethyl-1-propanamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=66715-60-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Iodo-N,N-dimethyl-1-propanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601298737 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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